2,3-Dihydroxy-2,3-dihydrobenzoate

Description

Properties

Molecular Formula |

C7H7O4- |

|---|---|

Molecular Weight |

155.13 g/mol |

IUPAC Name |

5,6-dihydroxycyclohexa-1,3-diene-1-carboxylate |

InChI |

InChI=1S/C7H8O4/c8-5-3-1-2-4(6(5)9)7(10)11/h1-3,5-6,8-9H,(H,10,11)/p-1 |

InChI Key |

INCSWYKICIYAHB-UHFFFAOYSA-M |

Canonical SMILES |

C1=CC(C(C(=C1)C(=O)[O-])O)O |

Origin of Product |

United States |

Scientific Research Applications

Chemical Properties and Structure

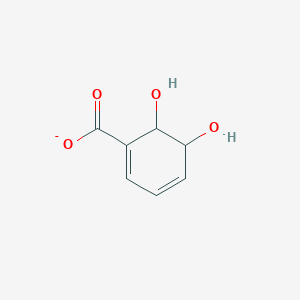

- Chemical Formula : C₇H₈O₄

- Molecular Weight : 156.14 g/mol

- IUPAC Name : 2,3-dihydroxy-2,3-dihydrobenzoate

The compound is a derivative of benzoic acid, characterized by its two hydroxyl groups at the 2 and 3 positions. This structure is crucial for its biological activity and interactions.

Anticancer Activity

Research has indicated that this compound exhibits significant anticancer properties. A study demonstrated its ability to inhibit the growth of various cancer cell lines, including colon and breast cancer cells. In particular, higher concentrations of this compound were effective in reducing colony formation in MDA-MB-231 breast cancer cells .

Table 1: Anticancer Activity of this compound

| Cell Line | Concentration (µM) | Effect on Colony Formation |

|---|---|---|

| HCT-116 | >500 | Ineffective |

| HT-29 | >500 | Ineffective |

| MDA-MB-231 | >500 | Effective |

Iron Chelation Properties

Another notable application of this compound is its role as an iron chelator. It binds iron effectively and can influence iron metabolism within biological systems. This property is particularly relevant in conditions where iron overload is a concern, such as certain anemias and hemochromatosis . The compound's interaction with iron proteins suggests potential therapeutic applications in managing iron-related disorders.

Biodegradation Studies

The biodegradation of this compound has been studied in microbial systems. Research identified specific bacterial strains capable of degrading this compound through meta-cleavage pathways. This process involves enzymatic reactions that convert the compound into less toxic metabolites, showcasing its potential use in bioremediation strategies .

Case Study 1: Cancer Cell Proliferation Inhibition

In a controlled laboratory setting, researchers evaluated the effects of varying concentrations of this compound on cancer cell proliferation. The study revealed that at concentrations above 500 µM, the compound significantly inhibited growth in MDA-MB-231 cells while showing minimal effects on HCT-116 and HT-29 cells .

Case Study 2: Iron Binding Studies

A study focused on the binding affinity of this compound to ferric ions demonstrated that the compound could effectively sequester iron from biological systems. This property was linked to its structural features that facilitate coordination with metal ions .

Comparison with Similar Compounds

Dihydro Configuration vs. Aromaticity

- This compound : The dihydro ring enhances reactivity as a metabolic intermediate. Its saturated structure facilitates dehydrogenation to DHB, a critical step in enterobactin assembly .

- 2,3-Dihydroxybenzoic Acid (DHB) : Fully aromatic with conjugated hydroxyl groups, enabling strong iron chelation and radical scavenging .

Substituent Effects on Bioactivity

Halogenated Derivatives

- Ethyl 4-bromo-2,3-dichlorobenzoate : Halogens at positions 2, 3, and 4 alter electronic properties, making it more reactive in nucleophilic substitution reactions. This contrasts with the hydroxyl-driven chemistry of this compound .

Q & A

Q. What are the established methods for synthesizing 2,3-Dihydroxy-2,3-dihydrobenzoate in laboratory settings?

- Methodological Answer : The compound is biosynthesized via enzymatic pathways in Escherichia coli. Key steps include:

- Isochorismatase activity : Converts isochorismate to (2S,3S)-2,3-dihydroxy-2,3-dihydrobenzoate by removing pyruvic acid .

- Dehydrogenase catalysis : Oxidizes the dihydro intermediate to 2,3-dihydroxybenzoate using NAD as a cofactor .

- Purification : Solubilize in ethanol or DMSO (≥10 mg/mL) under inert gas to prevent oxidation .

Q. How can researchers validate the purity of this compound?

- Methodological Answer :

- Chromatography : Use HPLC with UV detection (λ = 254 nm) for peak analysis.

- Spectroscopy : Confirm structural integrity via NMR (e.g., H and C) and FT-IR to identify hydroxyl and carboxyl groups .

- Mass Spectrometry : Compare observed molecular weight (154.12 g/mol) with theoretical values .

Q. What are the key solubility properties of this compound for stock solution preparation?

- Methodological Answer :

- Solvents : Soluble in ethanol and DMSO at concentrations ≥10 mg/mL.

- Handling : Purge solvents with inert gas (e.g., N) to prevent oxidative degradation .

- Storage : Aliquot and store at -20°C for long-term stability .

Advanced Research Questions

Q. How can metabolic engineering enhance this compound production in microbial systems?

- Methodological Answer :

- Gene overexpression : Upregulate entC (isochorismate synthase) and entB (isochorismatase) in E. coli to increase precursor flux .

- Fermentation optimization : Adjust pH (6.5–7.0) and temperature (37°C) to maximize enzyme activity .

- Co-factor balancing : Supplement NAD to support dehydrogenase-mediated oxidation .

Q. What experimental strategies resolve discrepancies in enzymatic activity measurements for this compound biosynthesis?

- Methodological Answer :

- Kinetic assays : Use spectrophotometry to monitor NADH formation (340 nm) during dehydrogenase reactions .

- Inhibition studies : Add EDTA to chelate metal ions and isolate isochorismatase-specific activity .

- Replicates : Perform triplicate measurements with negative controls (e.g., heat-inactivated enzymes) .

Q. How does this compound function as a precursor in enterobactin biosynthesis?

- Methodological Answer :

- Role in siderophores : Serves as a substrate for enterobactin synthase (EntE), forming catecholate moieties essential for iron chelation .

- Pathway modulation : Knockout cueO (blue copper oxidase) to study its conversion to 2-carboxymuconate .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods to prevent inhalation of aerosols .

- Waste disposal : Neutralize acidic byproducts before disposal via certified biohazard waste services .

Analytical and Application-Focused Questions

Q. What advanced techniques characterize the redox behavior of this compound?

- Methodological Answer :

- Cyclic Voltammetry : Measure oxidation peaks at ~0.5 V (vs. Ag/AgCl) to assess electron transfer kinetics.

- EPR Spectroscopy : Detect radical intermediates formed during auto-oxidation .

Q. How can researchers investigate the antifungal activity of this compound derivatives?

- Methodological Answer :

- MIC assays : Test against Candida albicans using broth microdilution (CLSI M27-A3 protocol).

- Structure-activity relationship (SAR) : Modify hydroxyl/carboxyl groups and evaluate inhibitory effects .

Q. What are the challenges in quantifying this compound in complex biological matrices?

- Methodological Answer :

- Sample preparation : Deproteinize with acetonitrile and filter (0.22 µm) to remove interferents.

- LC-MS/MS : Use MRM transitions (m/z 154→109) for selective detection .

Tables for Key Data

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.